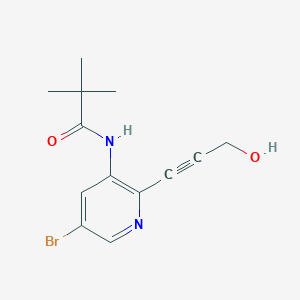

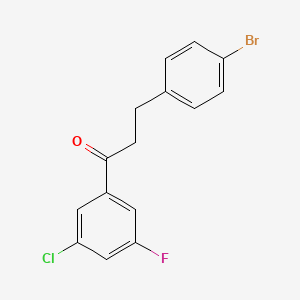

![molecular formula C14H16N2 B1373774 Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine CAS No. 1178242-67-5](/img/structure/B1373774.png)

Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine

Overview

Description

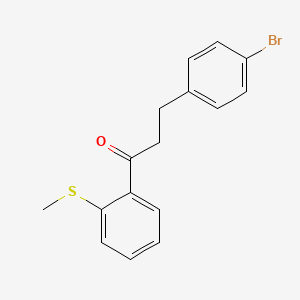

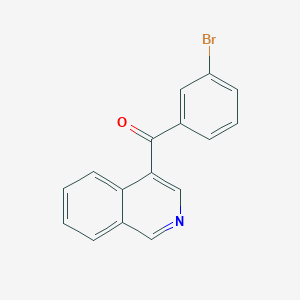

“Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine” is a chemical compound that contains a pyridine ring and a phenyl ring . It is used in the preparation of various derivatives and can be used in the detection of their activity as antileukemia agents .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new compounds were obtained by the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid . Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions .

Molecular Structure Analysis

The molecular structure of “Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine” is characterized by a pyridine and a phenyl ring . The pyridine and pyrimidine or 4-methylphenyl and amide fragments are almost coplanar .

Chemical Reactions Analysis

“Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine” can undergo various chemical reactions. For example, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Scientific Research Applications

Anti-Tubercular Agents

Researchers have been exploring derivatives of pyrazine, such as Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine, for their potential as anti-tubercular agents. These compounds have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Some derivatives have shown significant inhibitory concentrations (IC50) and are considered non-toxic to human cells, making them promising candidates for new anti-TB drugs .

Anti-Angiogenic Agents

The compound has been studied for its anti-angiogenic properties, which is the process of inhibiting the growth of new blood vessels. This is particularly important in cancer treatment, as the growth of tumors is dependent on angiogenesis. Novel derivatives of this compound have been synthesized and shown to block blood vessel formation in vivo, suggesting potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects .

DNA Cleavage Studies

Some derivatives of Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine have been investigated for their ability to cleave DNA. This is a critical action for anticancer drugs as it can lead to the inhibition of tumor cell growth. The compounds have exhibited differential migration and band intensities in DNA binding/cleavage assays, indicating their potential as anticancer drugs .

Drug Design and Development

The structural framework of Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine serves as a versatile scaffold in drug discovery. Its derivatives have been used in the design and development of new molecules with potential therapeutic applications, including the treatment of various diseases .

Inhibition of Protein Receptors

Derivatives of this compound have been studied for their inhibitory effects on specific protein receptors. For example, they have been evaluated for their potency against the RORγt receptor, which is involved in the regulation of immune responses and may have implications in treating autoimmune diseases .

Leukemia Treatment

The compound has been structurally characterized and used in the treatment of leukemia. It specifically inhibits the activity of tyrosine kinases, which are enzymes that can promote the growth of cancer cells. This indicates its potential use in targeted cancer therapies .

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various biological targets, influencing their function .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in the target’s function . The spatial configuration of the carbon atoms connected to the compound plays an important role in its activity .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways .

Pharmacokinetics

The physicochemical parameters of similar compounds suggest that they may have favorable adme properties .

Result of Action

Similar compounds have shown significant biological activity .

Action Environment

Similar compounds have shown varying degrees of stability and efficacy under different environmental conditions .

properties

IUPAC Name |

N-methyl-1-(4-methylphenyl)-1-pyridin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11-6-8-12(9-7-11)14(15-2)13-5-3-4-10-16-13/h3-10,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLNMMSVFORYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=N2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.